N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide
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Description
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications
Photoreactions in Solvents Research has explored the behavior of similar compounds under different conditions, such as the photoreactions of flutamide, a compound with a related structure, in various solvents. This study illuminates how chemical structures undergo photoreactions, which could be relevant for understanding the behavior of N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide under similar conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Synthetic Pathways for Anticancer Agents The Leuckart synthetic pathway has been utilized to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. This involves synthesizing 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, highlighting a synthetic approach that could apply to this compound for similar pharmacological activities (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation The chemoselective acetylation of amino groups, exemplified in the synthesis of N-(2-hydroxyphenyl)acetamide, provides insights into the modification of chemical structures for the development of pharmaceuticals. This methodological approach could be relevant for modifying this compound in drug synthesis processes (Magadum & Yadav, 2018).
Metabolic Pathways and Toxicity The metabolic transformation and toxicity profiles of compounds with nitroaromatic groups, such as flutamide, offer valuable insights into the biological interactions and potential safety considerations of this compound. Understanding these aspects is crucial for developing safe and effective pharmaceuticals (Coe et al., 2007).
Catalytic Hydrogenation The catalytic hydrogenation process, as demonstrated in the selective formation of cyclohexanone from phenol derivatives, provides a pathway for the chemical modification and synthesis of compounds like this compound. This process highlights the potential for efficient and selective chemical transformations in industrial and pharmaceutical chemistry (Wang et al., 2011).
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-11-15(8-2-1-3-9-15)17-14(19)10-22-13-6-4-12(5-7-13)18(20)21/h4-7H,1-3,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHHVTIWRYDTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.